![molecular formula C16H11NO2 B11863833 2-Anilino-1,4-naphthoquinone CAS No. 6628-97-3](/img/structure/B11863833.png)
2-Anilino-1,4-naphthoquinone
Overview
Description
2-Anilino-1,4-naphthoquinone is an organic compound that belongs to the class of naphthoquinones. It is characterized by the presence of an aniline group attached to the 2-position of the 1,4-naphthoquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Anilino-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the reaction of 1,4-naphthoquinone with aniline in the presence of a catalyst. For instance, a bentonitic clay-assisted method has been reported, where the reaction occurs under mild conditions in a methanol solution . Another method involves the use of strong Lewis acids and oxidizing agents, such as cerium(IV) chloride, to facilitate the reaction between 1,4-naphthoquinone and aniline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of alternative energy sources, such as microwave and ultrasound, has been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Anilino-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinone core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like aniline derivatives. Reaction conditions often involve refluxing in solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 2-anilino-1,4-naphthoquinone derivatives exhibit potent anticancer properties. For instance, compounds derived from this structure have shown enhanced cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cells. Notably, one derivative was found to be 78.75 times more potent than cisplatin against MDA-MB-231 cells, indicating a promising avenue for developing new anticancer agents .
Case Study: Cytotoxicity and Mechanism of Action
- Compound Tested : 2-amino-1,4-naphthoquinone-benzamides
- Cell Lines : MDA-MB-231 and HT-29
- Findings : IC50 values were significantly lower than that of standard chemotherapeutics (e.g., cisplatin), with mechanisms involving apoptosis induction confirmed through flow cytometry and Hoechst staining .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activities. Various derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. For example, certain derivatives have shown significant inhibitory effects against Mycobacterium tuberculosis and Plasmodium falciparum .
Antimicrobial Activity Summary
Compound | Target Pathogen | Inhibition Level |
---|---|---|
AN-03 | Mycobacterium tuberculosis | High |
AN-04 | Plasmodium falciparum | Moderate |
Tyrosinase Inhibition
The compound has been identified as a potential inhibitor of mushroom tyrosinase, an enzyme involved in melanin production. This inhibition can have implications for treating hyperpigmentation disorders. Research indicates that some anilino derivatives exhibit stronger inhibitory activity than traditional inhibitors like kojic acid .
Tyrosinase Inhibition Results
- Compounds Tested : Various anilino-1,4-naphthoquinones
- Efficacy : Compounds showed greater stability and interaction with the enzyme compared to standard inhibitors.
Neuroprotective Potential
Emerging studies suggest that this compound derivatives may have neuroprotective effects. For example, compounds have been synthesized with hydrophobic moieties aimed at treating Alzheimer's disease by targeting neuroinflammation pathways .
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical reactions involving 1,4-naphthoquinone and amine derivatives. Modifications to the naphthoquinone structure can enhance its biological activity and specificity for various targets .
Synthesis Overview
Reaction Type | Starting Materials | Yield (%) |
---|---|---|
Nucleophilic substitution | 2,3-dichloro-1,4-naphthoquinone + amine | Up to 93% |
Mannich reaction | Lawsone + amines | Variable |
Mechanism of Action
The mechanism of action of 2-Anilino-1,4-naphthoquinone involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the ATP-binding pocket of the receptor, inhibiting its kinase activity and downstream signaling pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK. This inhibition leads to reduced cell proliferation, survival, and metastasis in cancer cells .
Comparison with Similar Compounds
2-Anilino-1,4-naphthoquinone can be compared with other similar compounds, such as:
- 2-Phenylamino-1,4-naphthoquinone
- 2,3-Dianilino-1,4-naphthoquinone
- 2-Phenoxy-1,4-naphthoquinone
- 2,3-Diphenoxy-1,4-naphthoquinone
These compounds share a similar naphthoquinone core but differ in the nature and position of the substituents.
Biological Activity
2-Anilino-1,4-naphthoquinone (2-A1,4-NQ) is a synthetic derivative of naphthoquinone that has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Overview of this compound
2-A1,4-NQ is characterized by its naphthoquinone structure, which is known for various biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The compound's ability to induce apoptosis and inhibit specific enzymes makes it a candidate for further pharmacological exploration.
2.1 Anticancer Activity
Numerous studies have demonstrated the potent anticancer properties of 2-A1,4-NQ derivatives:
- Cytotoxic Effects : Recent research indicates that 2-A1,4-NQ exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives such as compound 5e showed IC50 values of 0.4 µM against the MDA-MB-231 breast cancer cell line, indicating a potency 78.75 times greater than cisplatin .
- Mechanism of Action : The mechanism primarily involves the induction of apoptosis through the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS) .
Compound | Cell Line | IC50 (µM) | Relative Potency |
---|---|---|---|
5e | MDA-MB-231 | 0.4 | 78.75x cisplatin |
5i | A549 | 6.15 | - |
2.2 Antimicrobial Activity
2-A1,4-NQ also exhibits significant antimicrobial properties:
- Broad Spectrum : It has shown effectiveness against various bacterial strains and fungi. For example, certain derivatives were effective against Plasmodium falciparum and Mycobacterium tuberculosis .
- Mechanisms : The antimicrobial action is attributed to ROS generation and interference with mitochondrial respiration in pathogens .
2.3 Anti-inflammatory Effects
Research indicates that some derivatives of naphthoquinones can inhibit pro-inflammatory cytokine production:
- P2X7 Receptor Blockade : Certain compounds demonstrated greater inhibitory activity on IL-1β production than established P2X7 receptor blockers . This suggests potential applications in treating inflammatory diseases.
3.1 Study on Cytotoxic Mechanisms
A study focused on the cytotoxic effects of synthesized derivatives found that compound 5e triggered apoptosis in cancer cells through flow cytometric analysis and Hoechst staining . The study highlighted the importance of structural modifications in enhancing biological activity.
3.2 Antimicrobial Efficacy Evaluation
In another study, a series of anilino-1,4-naphthoquinones were evaluated for their antimicrobial properties against clinically isolated bacterial strains. The results indicated that some compounds significantly inhibited biofilm formation by over 60%, outperforming standard antibacterial drugs like ciprofloxacin .
4. Conclusion
The biological activity of this compound showcases its potential as a multifaceted therapeutic agent with applications in oncology and infectious disease management. Continued research is essential to fully elucidate its mechanisms and optimize its efficacy through structural modifications.
Properties
IUPAC Name |
2-anilinonaphthalene-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15-10-14(17-11-6-2-1-3-7-11)16(19)13-9-5-4-8-12(13)15/h1-10,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPECBHGHSFBITB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216488 | |
Record name | 2-Anilino-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-97-3 | |
Record name | 2-Anilino-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC59789 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Anilino-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Anilino-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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